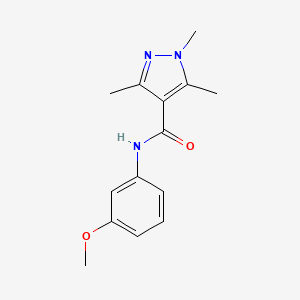
N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, commonly known as MTMP, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Aplicaciones Científicas De Investigación
MTMP has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. MTMP has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits analgesic effects by inhibiting the production of pain mediators such as bradykinin and histamine. MTMP has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus.
Mecanismo De Acción
MTMP exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. MTMP selectively inhibits the activity of COX-2, which is predominantly expressed in inflamed tissues and is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
MTMP has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a good safety profile with no significant toxic effects observed in animal studies. MTMP has been found to be well-tolerated in humans, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTMP has several advantages for lab experiments, including its ease of synthesis, good safety profile, and well-established pharmacological activities. However, the limitations of MTMP include its relatively low potency compared to other COX-2 inhibitors, and its limited solubility in aqueous solutions.
Direcciones Futuras
Future research on MTMP could focus on improving its potency and solubility, exploring its potential therapeutic applications in other disease conditions such as cancer and neurodegenerative disorders, and investigating its pharmacokinetic properties in humans. Additionally, the development of novel analogs of MTMP with improved pharmacological properties could be an interesting avenue for future research.
Métodos De Síntesis
MTMP can be synthesized by reacting 3-methoxybenzoyl chloride with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of triethylamine. The reaction yields MTMP as a white crystalline solid with a melting point of 136-138°C.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-6-5-7-12(8-11)19-4/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYCXYLCAUEFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

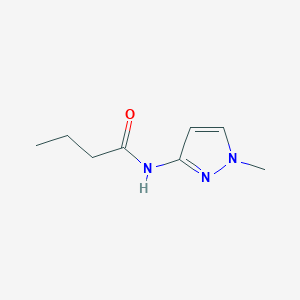
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)
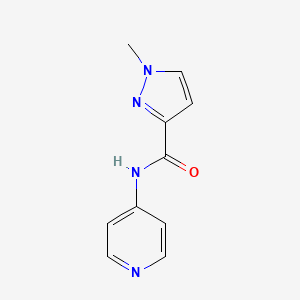
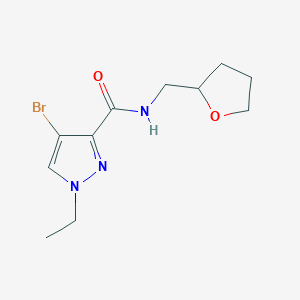
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)
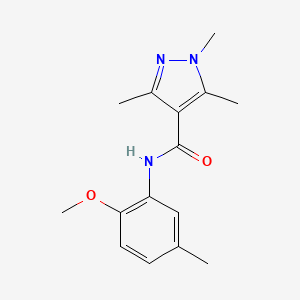
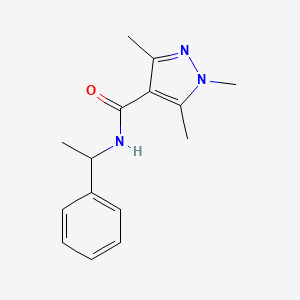
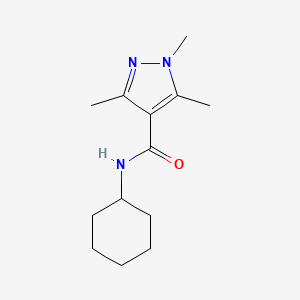
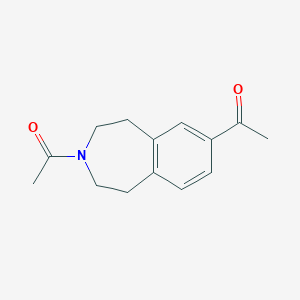
![2-chloro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459115.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459117.png)